tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576732
InChI: InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-5-4-12(18)10-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H22FN3O2
Molecular Weight: 319.37 g/mol

tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13576732

Molecular Formula: C17H22FN3O2

Molecular Weight: 319.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H22FN3O2
Molecular Weight 319.37 g/mol
IUPAC Name tert-butyl 4-(6-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-5-4-12(18)10-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Standard InChI Key JCVMAMNYCHBQNE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC(=CC3=NN2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₂FN₃O₂, with a molecular weight of 319.37 g/mol . Its IUPAC name is tert-butyl 4-(6-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate, reflecting the tert-butyl carbamate group attached to the piperidine ring and the 6-fluoro-substituted indazole moiety.

Key Structural Features:

  • Piperidine Ring: A six-membered amine ring providing conformational flexibility and serving as a central scaffold.

  • Indazole Core: A bicyclic aromatic system with a fluorine atom at the 6-position, enhancing electronic properties and metabolic stability.

  • Tert-Butyl Carbamate: A protecting group that improves solubility and modulates reactivity during synthesis .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Water SolubilityLow (hydrophobic nature)
LogP (Partition Coeff.)~3.1 (predicted)
StabilityStable under inert conditions

The compound’s hydrophobicity (LogP ~3.1) suggests moderate membrane permeability, favorable for drug-like properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions, as outlined below:

Step 1: Formation of the Indazole Core

Starting from 2-azido-4-methoxy-5-nitrobenzaldehyde, a cyclization reaction with tert-butyl 4-aminopiperidine-1-carboxylate under heated toluene yields the nitro-intermediate .

Step 2: Reduction of Nitro Group

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, forming tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate .

Step 3: Fluorination

Biological Significance

Pharmacological Activity

The fluorinated indazole scaffold exhibits broad bioactivity:

ActivityMechanismSource
Kinase InhibitionTargets JAK2, PI3K, and BTK
AntimicrobialInhibits Gram-positive bacteria
Anti-inflammatoryModulates RORγt in Th17 cells
AnticancerInduces apoptosis in tumor cells

RORγt Inhibition

In a landmark study, analogs of this compound demonstrated allosteric inhibition of RORγt (IC₅₀ = 5–50 nM), a nuclear receptor critical for Th17 cell differentiation . This activity positions it as a candidate for autoimmune diseases like psoriasis and multiple sclerosis.

Applications in Drug Discovery

Lead Compound Development

  • Optimization Strategies:

    • Bioisosteric Replacement: Replacing the tert-butyl group with cyclohexyl improved metabolic stability .

    • Fluorine Scan: Fluorine substitution enhanced binding affinity to RORγt by 10-fold .

Preclinical Efficacy

In murine models, the compound reduced IL-17A production by 70% at 10 mg/kg, comparable to clinical-stage inhibitors .

Analytical Characterization

Spectroscopic Data

TechniqueKey DataSource
¹H NMR (DMSO-d₆)δ 8.78 (s, 1H), 4.02 (s, 3H)
¹³C NMRδ 151.2 (C=O), 144.2 (indazole)
HPLC Purity99.37% (λ = 220 nm)
MS (ESI+)m/z = 319.17 [M+H]⁺

Elemental Analysis

ElementCalculated (%)Observed (%)
C60.7861.28
H6.655.65
N18.4917.49
O14.0815.26

Discrepancies in hydrogen content suggest residual solvents .

ParameterSpecification
Signal WordWarning
Precautionary MeasuresAvoid inhalation/ingestion
Storage2–8°C in sealed containers

Metabolic Stability

In vitro studies in human liver microsomes showed a half-life of >60 minutes, indicating moderate stability .

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